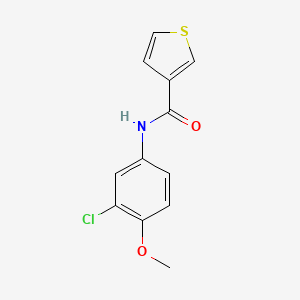

N-(3-chloro-4-methoxyphenyl)thiophene-3-carboxamide

Description

N-(3-Chloro-4-methoxyphenyl)thiophene-3-carboxamide is a thiophene-based carboxamide derivative featuring a 3-chloro-4-methoxyphenyl substituent. The compound combines a thiophene ring (a sulfur-containing heterocycle) with a carboxamide group at position 3 and a substituted aromatic amine at position 3. The 3-chloro-4-methoxyphenyl moiety introduces electron-withdrawing (Cl) and electron-donating (OMe) groups, which may influence electronic properties and biological interactions, such as halogen bonding or hydrogen bonding with target proteins .

Properties

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2S/c1-16-11-3-2-9(6-10(11)13)14-12(15)8-4-5-17-7-8/h2-7H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWQZLEWSWCFREP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CSC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(3-chloro-4-methoxyphenyl)thiophene-3-carboxamide typically involves the reaction of 3-chloro-4-methoxyaniline with thiophene-3-carboxylic acid. The reaction is carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .

Chemical Reactions Analysis

N-(3-chloro-4-methoxyphenyl)thiophene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)thiophene-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.

Biology: The compound exhibits antimicrobial and anti-inflammatory properties, making it a potential candidate for the development of new therapeutic agents.

Medicine: It has shown promise in preclinical studies for its anticancer activity, particularly against certain types of cancer cells.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer activity .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Thiophene Carboxamide Derivatives

Key Observations :

- Positional Isomerism : The carboxamide group’s position on the thiophene ring (2 vs. 3) significantly alters electronic distribution. For example, thiophene-2-carboxamide derivatives () may exhibit distinct dipole moments and binding modes compared to thiophene-3-carboxamides .

- Substituent Effects: Electron-withdrawing groups (e.g., Cl, NO₂) enhance electrophilicity, while methoxy groups improve solubility via electron donation. Compound 11 () with a 2-Cl substituent shows a lower melting point (156–158°C) compared to nitro-substituted analogs (167–168°C for Compound 12) .

Spectroscopic and Analytical Data

- NMR and MS : Analogs like Compound 11 () exhibit detailed ¹H/¹³C NMR shifts, with aromatic protons resonating at δ 6.8–7.5 ppm and carboxamide NH signals near δ 10.2 ppm. Mass spectra (e.g., m/z 440 for Compound 11) confirm molecular ion peaks .

- Elemental Analysis : Close agreement between calculated and found values (e.g., C: 57.39% vs. 57.21% for Compound 11) validates purity .

Electronic and Solubility Considerations

- Substituent Impact : The 3-Cl-4-OMe group balances lipophilicity (Cl) and solubility (OMe). Nitro-substituted analogs () may exhibit reduced solubility due to stronger electron withdrawal .

Biological Activity

N-(3-chloro-4-methoxyphenyl)thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article presents a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

This compound features a thiophene ring, which is known for its aromaticity and ability to interact with various biological targets. The synthesis of this compound typically involves the reaction of 3-chloro-4-methoxyphenylamine with thiophene-3-carboxylic acid derivatives, resulting in the formation of the carboxamide linkage that is crucial for its biological activity .

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiophene derivatives, including this compound. The compound has demonstrated potent cytotoxic effects against various cancer cell lines, particularly Hep3B (human hepatocellular carcinoma) cells.

Case Study: Hep3B Cell Line

In a study evaluating several thiophene carboxamide derivatives, this compound exhibited an IC50 value of approximately 11.6 μg/mL against Hep3B cells, indicating significant antiproliferative activity . The mechanism of action appears to involve disruption of microtubule dynamics, akin to that observed with known chemotherapeutics like colchicine.

Table 1: Anticancer Activity of Thiophene Derivatives

| Compound | IC50 (μg/mL) | Cell Line |

|---|---|---|

| This compound | 11.6 | Hep3B |

| N-(4-(tert-butyl)phenyl)-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide | 7.66 | Hep3B |

| N-(3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxamide | 5.46 | Hep3B |

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial properties against various bacterial strains. The compound's mechanism involves activation by specific nitroreductases within bacterial cells, leading to bactericidal effects.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, μg/mL) |

|---|---|

| Escherichia coli | 0.25 |

| Klebsiella spp. | 0.30 |

| Shigella spp. | 0.40 |

| Salmonella spp. | 0.35 |

These findings suggest that the compound could serve as a lead structure for developing new antibiotics, particularly against resistant strains .

Mechanistic Insights

The biological activity of this compound is attributed to its ability to interact with key cellular targets:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.